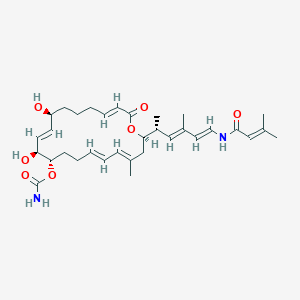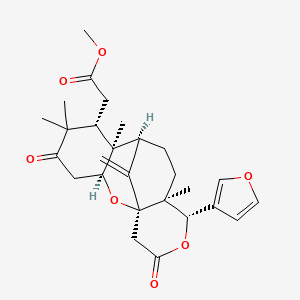
Methyl angolensate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl angolensate is a natural product found in Khaya grandifoliola, Melia azedarach, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antiulcer Properties
Methyl angolensate, isolated from the stem bark of Entandrophragma angolense, demonstrated significant antiulcer activity. It inhibited gastric ulceration more effectively than propranolol, suggesting its potential as an antiulcer agent. The compound also reduced gastric acidity and gastric acid secretion induced by histamine and carbachol, indicating its role in controlling gastric acid production (Njar, Adesanwo, & Raji, 1995).
Spasmolytic Effects
This compound from Entandrophragma angolense showed significant spasmolytic effects on various gastrointestinal muscles, including rabbit jejunum and guinea pig ileum. This suggests its potential use in treating gastrointestinal disorders. The compound also inhibited serotonin-induced contractions, indicating a possible serotonergic mechanism of action (Orisadipe et al., 2001).
Anticancer Properties
Studies on this compound, a tetranortriterpenoid from Soymida febrifuga, revealed its potent anticancer properties. It induced apoptosis in leukemic cells by activating the intrinsic pathway, involving mitochondrial membrane potential loss, caspase activation, and DNA fragmentation. The compound also modulated gene expression related to apoptosis (Chiruvella et al., 2008).
Behavioral Effects in Rodents
This compound demonstrated sedative properties in animal studies. It reduced spontaneous motor activity in mice, prolonged pentobarbital sleeping time in rats, and decreased exploratory activity. These findings indicate its potential as a sedative or tranquilizing agent (Amos et al., 2002).
Antimicrobial Activity
This compound isolated from Soymida febrifuga root callus exhibited antimicrobial activity. It was effective against Bacillus subtilis and Aspergillus niger, suggesting its potential in developing new antimicrobial agents (Chiruvella, Mohammed, Dampuri, Ghanta, & Raghavan, 2007).
Antiinflammatory Effects
This compound from the stem-bark of Anopyxis klaineana demonstrated significant antiinflammatory properties. Tested in a chick carrageenan-induced paw oedema model, it exhibited time and dose-dependent effects, highlighting its therapeutic potential in inflammatory conditions (Mireku et al., 2014).
Chemical Structure and Synthesis
Research on the chemical structure of this compound revealed its complex nature, including a β-substituted furan, a lactone ring, and a cyclic ether linkage. Understanding its structure is crucial for its synthetic reproduction and biogenetic route analysis (Bevan, Powell, Taylor, Halsall, Toft, & Welford, 1967).
Eigenschaften
Molekularformel |
C27H34O7 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |
InChI |
InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3/t17-,18-,20-,23-,25-,26+,27-/m0/s1 |
InChI-Schlüssel |
YNMYHRYTRCKSMI-SQHTYAHXSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)CC(=O)OC)C |
SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |
Kanonische SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |
Synonyme |
angolensic acid methyl ester methyl angolensate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



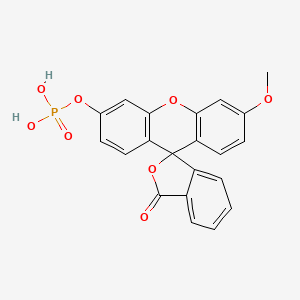
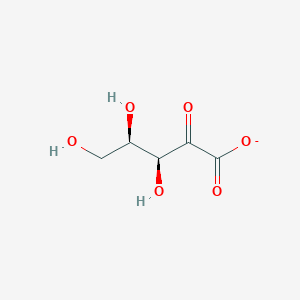
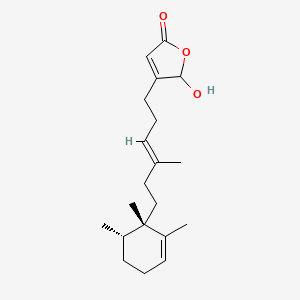

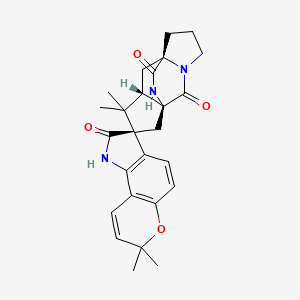
![N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1258878.png)
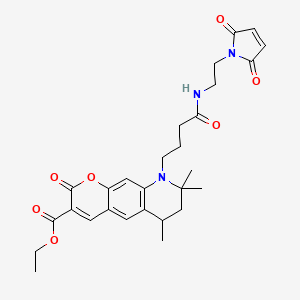

![2-[3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]acetic acid [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] ester](/img/structure/B1258882.png)
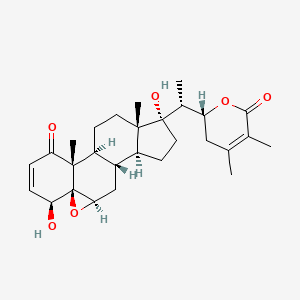

![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)
